![molecular formula C9H8FN5O B1476393 (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2097952-34-4](/img/structure/B1476393.png)
(3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone, also known as 3-Azido-5-fluoropyridin-3-ylmethanone, is an organic compound with a wide range of applications in pharmaceuticals, biochemistry, and materials science. It is a colorless, crystalline solid with a melting point of 67–68 °C. The compound has been used in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and polymeric nanostructures. It is also used in the synthesis of peptide-based drugs and in the preparation of polymeric nanostructures.
Scientific Research Applications
A Dipolar Cycloaddition Reaction to Access Novel P2X7 Antagonists : A unique single-pot dipolar cycloaddition reaction/Cope elimination sequence was developed to synthesize novel P2X7 antagonists, resulting in compounds with challenging chiral centers. These compounds were found to have robust P2X7 receptor occupancy at low doses in rats and were advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Catalyst- and Solvent-Free Synthesis through Microwave-Assisted Fries Rearrangement : A regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone was achieved without catalysts or solvents, utilizing microwave-assisted Fries rearrangement. Theoretical studies were conducted to understand the rearrangement process, with X-ray crystallographic analysis providing insights into the intermolecular interactions and energy frameworks of the resulting compounds (Moreno-Fuquen et al., 2019).
Structural Characterization and DFT Study of Boric Acid Ester Intermediates : A three-step substitution reaction was used to produce boric acid ester intermediates with benzene rings. These compounds' molecular structures were confirmed through various spectroscopy techniques, X-ray diffraction, and compared with density functional theory (DFT) calculations. This comprehensive analysis included exploring molecular electrostatic potential and frontier molecular orbitals, revealing some of the physicochemical properties of these compounds (Huang et al., 2021).
Mechanism of Action
Target of action
Azido and fluoropyridinyl groups are often found in compounds with antiviral and antibacterial activities . Therefore, it’s possible that this compound could interact with enzymes or proteins involved in the life cycle of certain viruses or bacteria.
Mode of action
Without specific studies, it’s difficult to say exactly how (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone interacts with its targets. Azido compounds are often incorporated into dna or rna in place of normal nucleotides, disrupting the replication process .
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c10-7-1-6(2-12-3-7)9(16)15-4-8(5-15)13-14-11/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSWUKVHKSRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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